4-Isopropylpyridin-3-OL
Description
4-Isopropylpyridin-3-OL is a pyridine derivative characterized by a hydroxyl group (-OH) at position 3 and an isopropyl group (-CH(CH₃)₂) at position 4 of the pyridine ring. Its molecular formula is C₈H₁₁NO, with a molecular weight of 137.18 g/mol. The compound’s structure combines aromaticity with polar (hydroxyl) and nonpolar (isopropyl) substituents, influencing its physicochemical properties and reactivity.
Properties
CAS No. |
101925-24-0 |
|---|---|
Molecular Formula |
C8H11NO |
Molecular Weight |
137.18 g/mol |
IUPAC Name |
4-propan-2-ylpyridin-3-ol |
InChI |
InChI=1S/C8H11NO/c1-6(2)7-3-4-9-5-8(7)10/h3-6,10H,1-2H3 |
InChI Key |
RHZFCLBCFSZTKM-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C=NC=C1)O |
Canonical SMILES |
CC(C)C1=C(C=NC=C1)O |
Synonyms |
3-Pyridinol,4-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional distinctions between 4-Isopropylpyridin-3-OL and analogous pyridine derivatives are analyzed below, with a focus on substituent effects, molecular properties, and inferred reactivity.
Substituent Variations and Their Implications
- This compound: Substituents: 3-OH (hydrogen-bond donor/acceptor), 4-isopropyl (lipophilic, sterically bulky). Key features: Balanced polarity, moderate solubility in polar and nonpolar solvents.
4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride :
- Substituents: 3-NH₂ (amine) and 4-pyrrolidinyl (cyclic amine), with two HCl counterions.
- Key features: Salt form increases water solubility; amine groups enable acid-base reactivity.
-
- Substituents: 3-OH, 4-Cl, 2-I.
- Key features: Halogens (Cl, I) enhance molecular weight (255.44 g/mol) and reactivity in substitution reactions.
-
- Substituents: 4-OH, 3-I.
- Key features: Iodine’s polarizability enables halogen bonding; hydroxyl position alters electronic effects.
Molecular Weight and Physicochemical Properties
Table 1 compares molecular weights and substituent-driven properties:
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